![molecular formula C14H12FNO4S B2466747 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 325721-90-2](/img/structure/B2466747.png)

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

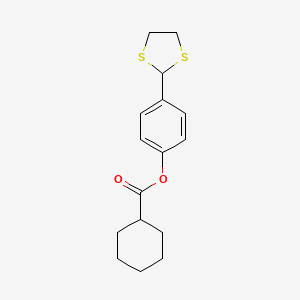

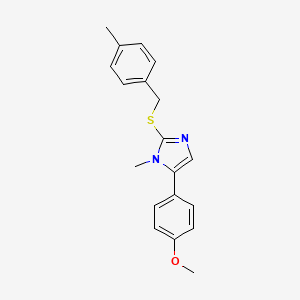

“5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid” is a chemical compound with the molecular formula C14H12FNO4S. It has a molecular weight of 309.31 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid” consists of a benzoic acid core with a fluorophenyl sulfamoyl group attached to the 5th carbon and a methyl group attached to the 2nd carbon .Applications De Recherche Scientifique

Polymer Synthesis

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is used in polymer synthesis. It has been utilized in the copolymerization process to create carboxylated poly(ether sulfone)s. This process, however, often results in partial decarboxylation (Weisse, Keul, & Höcker, 2001).

Chemical Synthesis

In chemical synthesis, various substituted benzoic acids, including 5-methylsulfonylbenzoic acids, were synthesized as analogues of previously described benzoic acid diuretics. These syntheses aimed to explore the effects of substituting the sulfamoyl group with a similar methylsulfonyl group (Feit & Nielsen, 1976).

Anticancer Research

The compound has been used in the design and synthesis of new heterocycle compounds, like 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, derived from 5-iodo-2-methylbenzoic acid. This compound exhibited potential anticancer activity against human lung cancer cells, suggesting its utility in cancer research (Zhou et al., 2020).

Membrane Technology

In the field of membrane technology, a sulfonated side-chain grafting unit containing sulfonic acid groups was synthesized using 4-fluorobenzophenone and related compounds. This was used to make comb-shaped sulfonated poly(arylene ether sulfone) copolymers, which are beneficial in fuel cell applications due to their high proton conductivity (Kim, Robertson, & Guiver, 2008).

Solvent-Dependent Coordination Polymers

The compound is relevant in the synthesis of solvent-dependent coordination polymers, as in the case of Co(II) complexes of dinitrobenzoic acid and dinitro-4-methylbenzoic acid with bipyridine. This synthesis, and the resultant structures, heavily depend on the solvents used, such as acetone and dimethyl sulfoxide (Pedireddi & Varughese, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-9-2-7-12(8-13(9)14(17)18)21(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFMFGRKEXNDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2466664.png)

![1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2466665.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2466666.png)

![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)

![(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate](/img/structure/B2466668.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)